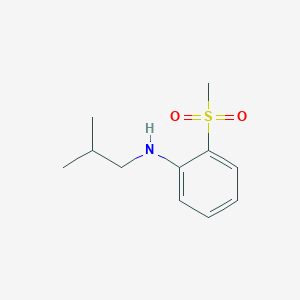
2-Methanesulfonyl-N-(2-methylpropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C11H17NO2S It is characterized by the presence of a methanesulfonyl group attached to an aniline ring, with an additional 2-methylpropyl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-N-(2-methylpropyl)aniline typically involves the following steps:
-
N-Alkylation of Aniline: : Aniline is first alkylated with 2-methylpropyl halide (e.g., 2-methylpropyl bromide) in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
-
Sulfonylation: : The resulting N-(2-methylpropyl)aniline is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically performed at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Batch or Continuous Flow Reactors: : These reactors are used to maintain precise control over reaction conditions, ensuring consistent product quality.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
-
Oxidation: : The methanesulfonyl group can be oxidized to form sulfone derivatives.
-
Reduction: : Reduction of the nitro group (if present) to an amine group.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic ring.
科学的研究の応用
2-Methanesulfonyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methanesulfonyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
2-Methanesulfonylaniline: Lacks the 2-methylpropyl substituent, making it less sterically hindered.
N-(2-Methylpropyl)aniline:
Uniqueness
2-Methanesulfonyl-N-(2-methylpropyl)aniline is unique due to the combination of the methanesulfonyl and 2-methylpropyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
N-(2-methylpropyl)-2-methylsulfonylaniline |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)8-12-10-6-4-5-7-11(10)15(3,13)14/h4-7,9,12H,8H2,1-3H3 |
InChIキー |
KVAZLIXKAIVOHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CC=CC=C1S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


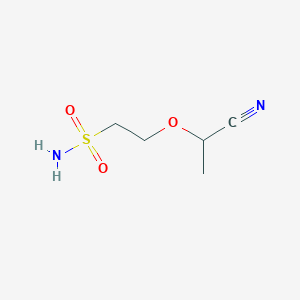
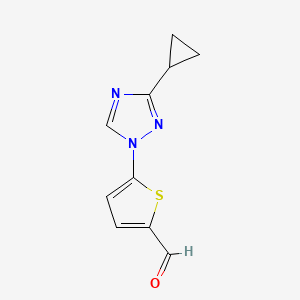
![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
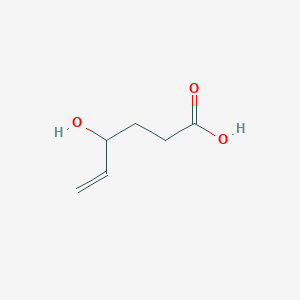
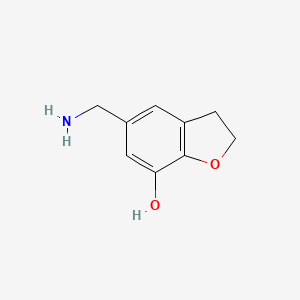
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
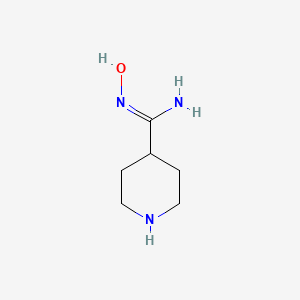
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
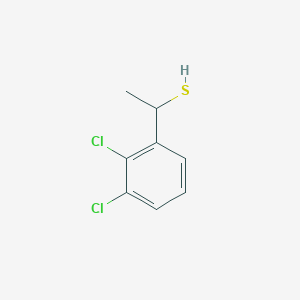
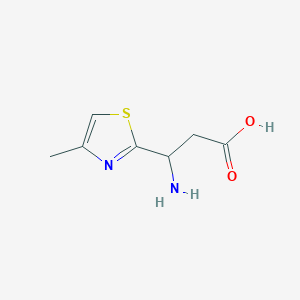
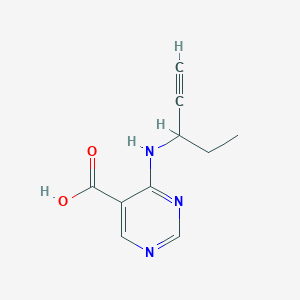
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
